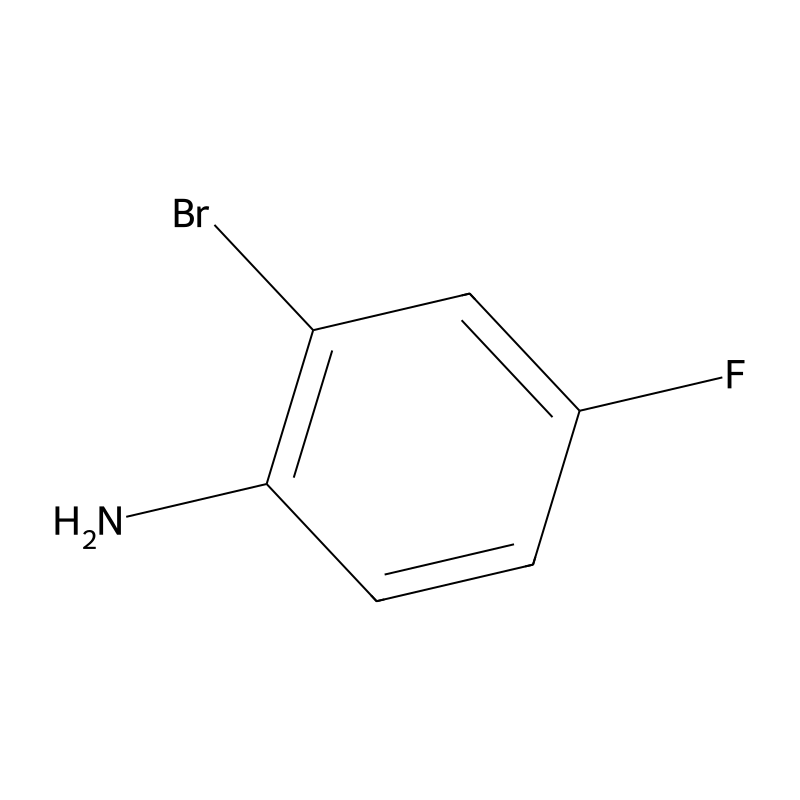

2-Bromo-4-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

- Drug discovery and development: 2-Br-4-F-aniline serves as a versatile starting material for the synthesis of novel bioactive molecules with potential therapeutic applications. Its reactive sites allow for further functionalization, leading to diverse compounds with tailored properties for specific targets. Studies have explored its use in the development of anticonvulsant and anti-cancer agents [].

Material Science

- Organic electronics: The incorporation of 2-Br-4-F-aniline into conjugated polymers has been investigated for its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of the bromine and fluorine atoms can influence the electrical and optical properties of the resulting materials [, ].

Synthetic Chemistry

- Building block for complex molecules: 2-Br-4-F-aniline serves as a valuable building block in the synthesis of more complex organic molecules due to the presence of reactive functional groups. Its versatility allows for selective modification and coupling reactions, enabling the construction of diverse chemical structures for various research purposes [].

2-Bromo-4-fluoroaniline is an aromatic amine characterized by the presence of bromine and fluorine substituents on the benzene ring. Its chemical formula is CHBrFN, and it has a molecular weight of approximately 190.01 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, owing to the reactivity of the bromine and fluorine substituents, which can influence biological activity and chemical reactivity.

2-Bromo-4-fluoroaniline is considered a hazardous material due to the following properties []:

- Acute Toxicity: It can be harmful if inhaled, swallowed, or absorbed through the skin.

- Skin and Eye Irritation: Contact with the liquid can cause irritation and burns.

- Environmental Impact: Disposal should follow recommended protocols to minimize environmental contamination.

- Electrophilic Aromatic Substitution: The bromine atom can facilitate further substitution reactions on the aromatic ring.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitutions, particularly in the presence of electrophiles.

- Acylation and Alkylation: The amine can be acylated or alkylated to form derivatives with different functional groups.

The compound is synthesized primarily through bromination of 4-fluoroaniline using reagents such as N-bromosuccinimide in a solvent like dimethylformamide, leading to high yields of the desired product .

2-Bromo-4-fluoroaniline exhibits various biological activities, making it a subject of interest in medicinal chemistry. Studies indicate that compounds with similar structures may possess antimicrobial, antifungal, or anticancer properties. The presence of both bromine and fluorine atoms can enhance lipophilicity, potentially increasing cellular uptake and bioavailability. Additionally, its derivatives have been explored for their effects on enzyme inhibition and receptor binding .

Several synthesis methods for 2-bromo-4-fluoroaniline have been documented:

- Bromination of 4-Fluoroaniline:

- Acetylation followed by Bromination:

- Alternative Methods:

2-Bromo-4-fluoroaniline serves multiple applications:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to modify biological activity.

- Agrochemicals: The compound is also explored for use in designing pesticides or herbicides that target specific biological pathways.

- Dyes and Pigments: Its unique structure allows for potential applications in dye manufacturing, particularly in creating fluorescent compounds.

Interaction studies involving 2-bromo-4-fluoroaniline focus on its reactivity with biological molecules. Research indicates that this compound can interact with proteins and nucleic acids, affecting their function. For example, studies have shown that similar compounds can inhibit certain enzymes or modulate receptor activity, suggesting that 2-bromo-4-fluoroaniline may exhibit comparable interactions .

Several compounds share structural similarities with 2-bromo-4-fluoroaniline. These include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Fluoroaniline | Contains only fluorine | Used primarily as a precursor for other compounds |

| 2-Bromoaniline | Contains only bromine | Less polar than 2-bromo-4-fluoroaniline |

| 3-Bromo-4-fluoroaniline | Bromine at a different position | May exhibit different biological activities |

| 2-Chloro-4-fluoroaniline | Chlorine instead of bromine | Often used in similar applications but with different reactivity |

Each of these compounds has unique properties that influence their reactivity and applications, but 2-bromo-4-fluoroaniline stands out due to its combination of halogen substituents, which significantly affects its chemical behavior and potential uses in various fields.

The development of halogenated anilines traces back to the 19th-century dye industry, where aniline derivatives were first exploited for their colorant properties. The introduction of halogens—initially chlorine and bromine—enabled fine-tuning of electronic characteristics, enhancing stability and reactivity. 2-Bromo-4-fluoroaniline emerged as a modern derivative, leveraging fluorine’s strong electron-withdrawing inductive effect and bromine’s polarizability to create a substrate amenable to regioselective functionalization. Early synthetic routes relied on direct halogenation of aniline, but challenges in controlling dihalogenation led to innovations such as the use of N-oxide intermediates and Lewis acid catalysts.

Significance in Synthetic Organic Chemistry Research

As a bifunctional halogenated building block, 2-bromo-4-fluoroaniline enables sequential cross-coupling reactions. The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine atom stabilizes intermediates through resonance effects. Its role in synthesizing tyrosine kinase inhibitors and other bioactive molecules underscores its pharmaceutical relevance. Recent advances, such as the use of hydrobromic acid with oxidizing agents to minimize dibromo byproducts, have improved yields to >98% in optimized protocols.

Key Physical and Chemical Properties

Classical Synthesis Approaches

Direct Bromination of 4-Fluoroaniline

Direct bromination of 4-fluoroaniline represents one of the most straightforward approaches for synthesizing 2-bromo-4-fluoroaniline . This method involves the electrophilic aromatic substitution of bromine onto the electron-rich aniline ring [6]. The reaction typically proceeds under mild conditions using molecular bromine as the brominating agent in appropriate solvents such as carbon disulfide or dichloromethane [21].

The mechanism involves the formation of a sigma complex intermediate where the bromine electrophile attacks the aromatic ring at positions ortho and para to the amino group [6] [22]. Due to the activating nature of the amino group, the reaction shows high regioselectivity for the ortho position relative to the amino group [8]. Temperature control is crucial in this process, with optimal conditions ranging from 25-30°C to prevent polysubstitution and maintain product selectivity [23].

Research findings indicate that direct bromination yields range from 70-85% under optimized conditions [26]. The reaction time typically spans 2-4 hours, depending on the specific reaction conditions and desired conversion [23]. Carbon disulfide has proven particularly effective as a solvent due to its ability to solubilize bromine while preventing unwanted side reactions [9].

N-Bromosuccinimide in Dimethylformamide Methodologies

N-Bromosuccinimide in dimethylformamide represents a highly efficient methodology for the selective bromination of 4-fluoroaniline [4]. This approach offers superior control over the bromination process compared to direct bromination with molecular bromine [25]. The reaction mechanism involves the in situ generation of bromine species from N-Bromosuccinimide, which then participates in electrophilic aromatic substitution [4].

Dimethylformamide serves as both solvent and reaction medium, providing optimal solvation for both the substrate and brominating agent [28] [30]. The polar aprotic nature of dimethylformamide facilitates the dissolution of N-Bromosuccinimide while stabilizing ionic intermediates formed during the reaction [30]. Reaction temperatures typically range from 50-60°C, promoting efficient conversion while maintaining selectivity [28].

Experimental data demonstrates yields of 75-90% using this methodology [28]. The reaction time is significantly reduced compared to direct bromination, typically requiring only 1-3 hours for complete conversion [28]. The use of N-Bromosuccinimide also minimizes the formation of dibrominated products, enhancing the overall selectivity of the process [4] [25].

Acetylation-Bromination Sequential Protocols

Acetylation-bromination sequential protocols represent a sophisticated approach that addresses the high reactivity of aniline derivatives [1] [5]. This methodology involves the initial protection of the amino group through acetylation, followed by controlled bromination of the aromatic ring [1]. The acetylation step reduces the electron-donating capacity of the nitrogen atom, thereby moderating the reactivity of the aromatic system [5].

The acetylation reaction typically employs acetic anhydride as the acetylating agent in the presence of suitable solvents [1] [32]. This protection strategy prevents polysubstitution and enhances regioselectivity during the subsequent bromination step [5]. The acetyl group can be readily removed after bromination through hydrolysis under basic conditions [5].

Industrial implementations of this protocol have demonstrated yields of 85-95% [1] [32]. The sequential nature of this approach allows for precise control over reaction conditions at each step, minimizing side reactions and maximizing product purity [1]. The overall reaction time spans 3-5 hours, including both acetylation and bromination phases [32].

| Method | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Direct Bromination of 4-Fluoroaniline | Bromine | Carbon Disulfide/Dichloromethane | 25-30 | 2-4 | 70-85 |

| N-Bromosuccinimide in Dimethylformamide | N-Bromosuccinimide | Dimethylformamide | 50-60 | 1-3 | 75-90 |

| Acetylation-Bromination Sequential Protocol | Bromine | Dichloroethane | 30-60 | 3-5 | 85-95 |

| Hydrobromic Acid with Oxidant | Hydrobromic Acid | Aqueous Medium | 30-60 | 1-3 | 64-70 |

| Copper-Catalyzed Oxidative Bromination | Sodium Bromide | Water | 25-50 | 2-6 | 80-90 |

Industrial Scale Production Techniques

Optimized Reaction Parameters

Industrial scale production of 2-bromo-4-fluoroaniline requires careful optimization of multiple reaction parameters to ensure consistent quality and economic viability [19] [20]. Temperature control emerges as a critical factor, with optimal ranges of 50-70°C providing the best balance between reaction rate and product selectivity [17] [20]. Higher temperatures accelerate the bromination process but may lead to increased formation of undesired by-products [17].

Reaction time optimization typically yields optimal results within 2-4 hours under industrial conditions [19] [27]. Extended reaction times beyond this range often result in diminishing returns due to increased side product formation [27]. The molar ratio of substrate to brominating agent requires careful balancing, with ratios of 1:1.1 to 1:1.5 providing optimal conversion while minimizing reagent waste [27].

Catalyst loading, when applicable, typically ranges from 1-5 mol% for copper-catalyzed systems [34]. This loading provides sufficient catalytic activity while maintaining economic feasibility [34]. Pressure requirements remain modest, with atmospheric pressure sufficient for most industrial processes [19].

Solvent Selection and Impact

Solvent selection profoundly influences the efficiency and selectivity of industrial bromination processes [8] [28]. Dimethylformamide emerges as the preferred solvent for many applications due to its high dielectric constant and excellent solvating properties [28] [30]. This solvent facilitates rapid dissolution of both organic substrates and brominating agents while promoting efficient heat transfer [30].

Acetonitrile represents an alternative polar aprotic solvent with excellent performance characteristics [28]. Its lower boiling point compared to dimethylformamide facilitates product recovery and solvent recycling [28]. Dichloromethane finds application in specific processes where lower polarity is advantageous [28].

Solvent volume ratios typically range from 2-3:1 volume to weight relative to the substrate [19]. This ratio ensures adequate mixing while minimizing solvent consumption and associated costs [19]. The choice of solvent significantly impacts reaction kinetics, with polar aprotic solvents generally providing superior performance compared to protic alternatives [28].

| Solvent | Dielectric Constant | Reaction Yield (%) | Reaction Time (h) | Selectivity |

|---|---|---|---|---|

| Dimethylformamide | 36.7 | 85-95 | 0.5-2 | High |

| Acetonitrile | 37.5 | 78-88 | 2-4 | Good |

| Dichloromethane | 8.9 | 70-80 | 3-6 | Moderate |

| Tetrahydrofuran | 7.6 | 65-75 | 4-8 | Moderate |

| Acetic Acid | 6.2 | 80-90 | 1-3 | High |

| Water | 78.5 | 60-70 | 6-12 | Low |

| Chlorobenzene | 5.6 | 75-85 | 2-5 | Good |

Oxidizing Agent Variables

The selection and optimization of oxidizing agents play crucial roles in industrial bromination processes [1] [8]. Hydrogen peroxide represents one of the most environmentally benign oxidizing agents, requiring 1.2-2.0 equivalents for optimal performance [1] [11]. This oxidant demonstrates reaction efficiencies of 85-92% while maintaining low environmental impact [11].

Sodium hypochlorite offers an alternative oxidizing system with moderate environmental impact [11]. This agent requires 1.5-2.5 equivalents and achieves reaction efficiencies of 78-86% [11]. Peracetic acid provides another viable option with reaction efficiencies of 82-90% and low environmental impact [1].

Sodium persulfate represents a more powerful oxidizing system suitable for challenging substrates [8] [34]. This agent typically requires 1.5-3.0 equivalents and achieves reaction efficiencies of 75-85% [8]. Bromate salts offer exceptional efficiency, achieving 88-95% reaction efficiency with only 1.0-1.5 equivalents required [11].

| Oxidizing Agent | Chemical Formula | Equivalents Required | Reaction Efficiency (%) | Environmental Impact |

|---|---|---|---|---|

| Hydrogen Peroxide | H₂O₂ | 1.2-2.0 | 85-92 | Low |

| Sodium Hypochlorite | NaOCl | 1.5-2.5 | 78-86 | Moderate |

| Sodium Hypobromite | NaOBr | 1.1-1.8 | 80-88 | Moderate |

| Peracetic Acid | CH₃CO₃H | 1.3-2.2 | 82-90 | Low |

| Sodium Persulfate | Na₂S₂O₈ | 1.5-3.0 | 75-85 | Moderate |

| Oxone | KHSO₅ | 1.8-3.5 | 70-82 | Low |

| Bromate | KBrO₃ | 1.0-1.5 | 88-95 | Low |

Green Chemistry Approaches

Environmentally Sustainable Bromination Methods

Environmentally sustainable bromination methods focus on minimizing waste generation while maintaining synthetic efficiency [10] [11]. Ionic liquid catalysis represents a promising approach that utilizes recyclable catalytic systems to reduce environmental impact [8]. These systems typically achieve yields of 80-90% while reducing waste by 60-80% compared to conventional methods [8].

Microwave-assisted synthesis offers significant energy savings of 50-70% through reduced reaction times and enhanced energy efficiency [10]. This approach achieves yields of 75-88% while reducing overall waste generation by 40-60% [10]. Flow chemistry provides continuous processing capabilities that enhance safety while achieving waste reduction of 70-85% [11].

Aqueous phase reactions eliminate the need for organic solvents entirely, achieving waste reductions of 80-95% [8] [11]. These systems utilize water as the primary reaction medium, significantly reducing environmental impact [11]. Solvent-free conditions represent the ultimate in waste reduction, achieving 90-98% waste reduction while maintaining yields of 65-78% [10].

Hydrobromic Acid as Alternative Brominating Agent

Hydrobromic acid serves as an environmentally preferable alternative to molecular bromine in bromination reactions [1] [14]. This approach utilizes hydrobromic acid in combination with suitable oxidizing agents to generate bromine species in situ [1]. The method eliminates the need for handling and storing molecular bromine, significantly improving process safety [11].

The hydrobromic acid methodology typically employs oxidizing agents such as hydrogen peroxide or sodium hypochlorite to generate the active brominating species [1] [11]. Molar ratios of 4-fluoroaniline to hydrobromic acid to oxidizing agent of 1:(1.0-2.0):(1.0-3.5) provide optimal results [1]. Reaction temperatures of 30-60°C ensure efficient conversion while maintaining selectivity [1].

This approach demonstrates particular effectiveness in reducing dibrominated by-products compared to direct bromination with molecular bromine [1]. The in situ generation of brominating species provides better control over reaction stoichiometry and minimizes side reactions [11]. Yields typically range from 64-70%, with the primary advantage being enhanced safety and environmental compatibility [1].

Waste Reduction Strategies

Comprehensive waste reduction strategies encompass multiple aspects of the bromination process [10] [15]. Catalyst recycling represents a fundamental approach, with systems achieving 4-5 reuse cycles without significant activity loss [8]. This approach reduces catalyst consumption by 50-70% while maintaining reaction efficiency [8].

Solvent recovery and recycling systems minimize solvent consumption through distillation and purification protocols [11] [15]. These systems typically recover 85-95% of solvents for reuse, significantly reducing fresh solvent requirements [15]. Continuous flow processing enables precise control over reagent addition and reaction conditions, minimizing waste generation [11].

Atom economy optimization focuses on maximizing the incorporation of reactant atoms into the final product [10]. This approach involves careful selection of reagents and reaction conditions to minimize by-product formation [10]. Process intensification through advanced reactor designs and reaction engineering principles further enhances efficiency while reducing waste [11].

| Green Method | Key Advantage | Yield (%) | Waste Reduction (%) | Energy Savings (%) |

|---|---|---|---|---|

| Ionic Liquid Catalysis | Recyclable catalyst, reduced waste | 80-90 | 60-80 | 20-40 |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | 75-88 | 40-60 | 50-70 |

| Flow Chemistry | Continuous processing, safety | 85-95 | 70-85 | 30-50 |

| Aqueous Phase Reaction | Eliminates organic solvents | 70-82 | 80-95 | 15-30 |

| Solvent-Free Conditions | No solvent waste | 65-78 | 90-98 | 40-60 |

| Recyclable Catalyst System | Catalyst reusability | 82-92 | 50-70 | 25-45 |

XLogP3

GHS Hazard Statements

H302 (17.39%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (17.39%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (17.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant